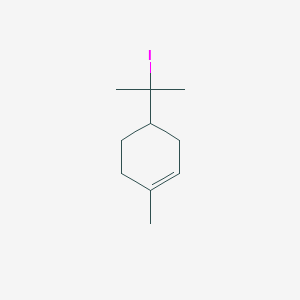
4-(2-Iodopropan-2-yl)-1-methylcyclohex-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Iodopropan-2-yl)-1-methylcyclohex-1-ene is an organic compound characterized by a cyclohexene ring substituted with a 2-iodopropan-2-yl group and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Iodopropan-2-yl)-1-methylcyclohex-1-ene typically involves the iodination of a suitable precursor. One common method is the reaction of 1-methylcyclohex-1-ene with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Iodopropan-2-yl)-1-methylcyclohex-1-ene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as hydroxide, cyanide, or amines, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the compound can lead to the formation of alkanes or cycloalkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide, sodium cyanide, or primary amines in polar solvents such as ethanol or water.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether or hydrogen gas with a palladium catalyst.
Major Products Formed
Substitution: Formation of substituted cyclohexenes or cyclohexanols.
Oxidation: Formation of cyclohexanones or cyclohexanols.
Reduction: Formation of cyclohexanes or methylcyclohexanes.
Aplicaciones Científicas De Investigación
4-(2-Iodopropan-2-yl)-1-methylcyclohex-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can also serve as a starting material for the preparation of various derivatives.
Biology: Potential use in the study of biological pathways and mechanisms due to its structural similarity to certain bioactive compounds.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 4-(2-Iodopropan-2-yl)-1-methylcyclohex-1-ene involves its interaction with specific molecular targets. The iodine atom can participate in electrophilic substitution reactions, while the cyclohexene ring can undergo various transformations. The compound’s effects are mediated through pathways involving carbocation intermediates and nucleophilic attack, leading to the formation of new chemical bonds and products.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(2-Bromopropan-2-yl)-1-methylcyclohex-1-ene
- 4-(2-Chloropropan-2-yl)-1-methylcyclohex-1-ene
- 4-(2-Fluoropropan-2-yl)-1-methylcyclohex-1-ene
Uniqueness
4-(2-Iodopropan-2-yl)-1-methylcyclohex-1-ene is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromine, chlorine, and fluorine analogs. The larger atomic size and higher polarizability of iodine make it more reactive in certain substitution and elimination reactions, providing opportunities for the synthesis of novel compounds and materials.
Propiedades
Número CAS |
112358-23-3 |
|---|---|
Fórmula molecular |
C10H17I |
Peso molecular |
264.15 g/mol |
Nombre IUPAC |
4-(2-iodopropan-2-yl)-1-methylcyclohexene |
InChI |
InChI=1S/C10H17I/c1-8-4-6-9(7-5-8)10(2,3)11/h4,9H,5-7H2,1-3H3 |
Clave InChI |
PFQORIBLJISYAU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CCC(CC1)C(C)(C)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



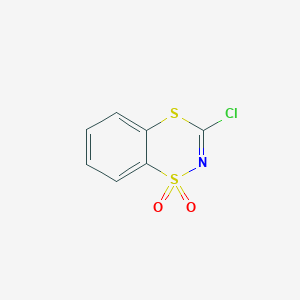
![2-{Bis[(tert-butylperoxy)methyl]amino}ethan-1-ol](/img/structure/B14291983.png)
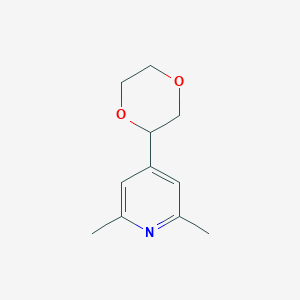
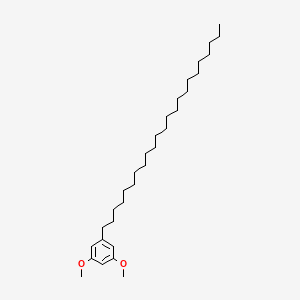

![[(5-Methoxy-2,3-diphenyl-1-benzofuran-6-yl)methylidene]propanedinitrile](/img/structure/B14292016.png)

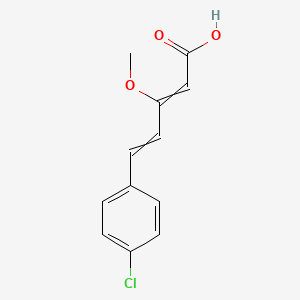
![(1E)-3-Phenyl-1-{2-[(E)-phenyldiazenyl]phenyl}triaz-1-ene](/img/structure/B14292027.png)

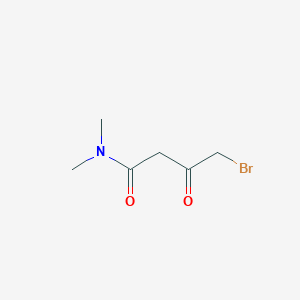

![N~1~,N~2~-Bis[2-(piperazin-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B14292059.png)
